5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dichlorophenyl group, and a dimethoxyphenol moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction parameters, such as temperature and residence time, which are crucial for the successful synthesis of complex molecules .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter the triazole ring or the dichlorophenyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety .
Scientific Research Applications
4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are likely to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the triazole ring and dichlorophenyl group but differs in other substituents, leading to different chemical and biological properties.
2,4-dichloro-6-{[(3,4-dichlorophenyl)imino]methyl}phenol: Similar in having dichlorophenyl and phenol groups, but with different overall structure and reactivity.
Uniqueness
4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol is unique due to its combination of a triazole ring, dichlorophenyl group, and dimethoxyphenol moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H14Cl2N4O3S |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O3S/c1-25-13-5-9(6-14(26-2)15(13)24)8-20-23-16(21-22-17(23)27)11-4-3-10(18)7-12(11)19/h3-8,24H,1-2H3,(H,22,27)/b20-8+ |
InChI Key |
QLYKQFVGAXSKPX-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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